tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Catalog No.
S984628
CAS No.
1045858-18-1
M.F
C14H24N2O3Si
M. Wt
296.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-y...

CAS Number

1045858-18-1

Product Name

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

IUPAC Name

tert-butyl N-(5-methoxy-4-trimethylsilylpyridin-3-yl)carbamate

Molecular Formula

C14H24N2O3Si

Molecular Weight

296.44 g/mol

InChI

InChI=1S/C14H24N2O3Si/c1-14(2,3)19-13(17)16-10-8-15-9-11(18-4)12(10)20(5,6)7/h8-9H,1-7H3,(H,16,17)

InChI Key

FVEQUJHTDPTPMT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is a chemical compound characterized by its unique structure and properties. Its molecular formula is C14H24N2O3Si, and it has a molecular weight of approximately 296.44 g/mol. The compound features a pyridine ring substituted with a methoxy group, a trimethylsilyl group, and a tert-butyl carbamate moiety, contributing to its distinctive chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Due to the presence of functional groups such as the carbamate and the trimethylsilyl group. Key reactions include:

  • Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of derivatives.
  • Deprotection Reactions: The trimethylsilyl group can be removed using fluoride sources or other deprotecting agents, allowing access to the underlying alcohol or amine functionalities.
  • Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate moiety can hydrolyze, yielding the corresponding amine and carbonic acid derivatives.

These reactions highlight the compound's versatility for further synthetic applications.

While specific biological activity data for tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is limited, compounds with similar structures often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles as:

  • Antimicrobial Agents: Many pyridine-based compounds show activity against bacteria and fungi.
  • Antitumor Agents: Some derivatives have been investigated for their potential in cancer therapy.
  • Enzyme Inhibitors: Pyridine-containing compounds frequently act as inhibitors of various enzymes, including proteases and kinases.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be constructed via cyclization reactions.
  • Introduction of Functional Groups: The methoxy group can be introduced through methylation reactions involving methanol or dimethyl sulfate.
  • Carbamate Formation: The final step usually involves reacting an amine with tert-butyl chloroformate to form the carbamate linkage.

The specific conditions and reagents may vary based on the desired yield and purity .

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Serving as an intermediate in various synthetic pathways.
  • Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications .

Interaction studies are crucial for understanding how tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate interacts with biological systems. Potential areas of investigation include:

  • Protein Binding Studies: To assess how this compound interacts with target proteins.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems could provide insights into its pharmacokinetics and toxicity.

Such studies would require advanced techniques like mass spectrometry or NMR spectroscopy for detailed analysis.

Several compounds share structural similarities with tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-pyridin-3-carboxylic acidLacks trimethylsilyl groupMore hydrophilic due to carboxylic acid functionality
4-(Trimethylsilyl)pyridin-3-carboxylic acidSimilar pyridine structure but different substituentsUsed in organic synthesis as a versatile intermediate
tert-butyl 5-methoxy-pyridin-3-carboxamideContains an amide instead of a carbamatePotentially different biological activities due to amide linkage

These comparisons highlight the unique structural features of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate that may influence its reactivity and biological properties compared to its analogs.

Wikipedia

Tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate

Dates

Modify: 2023-08-16

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